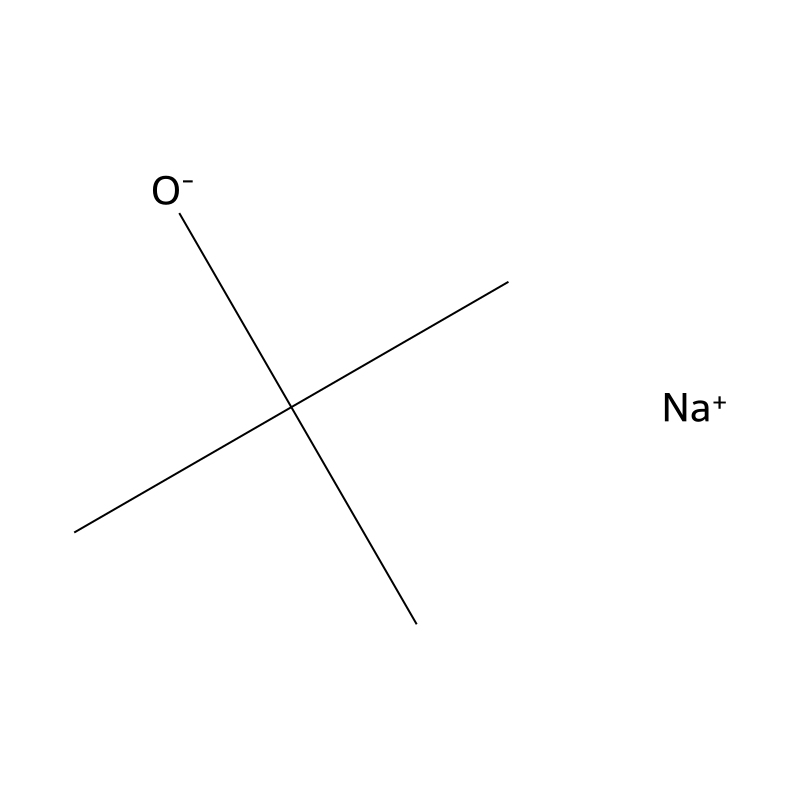

Sodium tert-butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Strong Base and Deprotonation Agent

- Organic synthesis: NaOtBu acts as a strong base, readily deprotonating (removing a hydrogen atom) various organic molecules. This ability makes it valuable in numerous reactions like:

As a Non-nucleophilic Base

- Unlike many strong bases, NaOtBu exhibits minimal nucleophilicity, meaning it has a low tendency to bond with the positively charged carbon atom in organic molecules. This characteristic makes it crucial in reactions where unwanted side reactions due to nucleophilic attack need to be minimized.

As a Catalyst

- NaOtBu can function as a catalyst in various reactions, including:

Beyond Organic Chemistry

Sodium tert-butoxide is a chemical compound with the formula . It is classified as a strong, non-nucleophilic base, making it particularly useful in various organic synthesis applications. The compound is flammable and moisture-sensitive, requiring careful handling and storage under inert conditions to prevent degradation or unwanted reactions with moisture or air . Sodium tert-butoxide is typically produced through the reaction of tert-butanol with sodium hydride, resulting in a highly pure product that can be utilized in numerous chemical transformations .

Sodium tert-butoxide is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:

- Highly Flammable: It can ignite readily and should be kept away from heat, sparks, and open flames [].

- Corrosive: It can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling [].

- Moisture Sensitive: Reacts violently with water and releases flammable hydrogen gas. Store under an inert atmosphere and handle in a dry environment [].

- Toxic: May be harmful if inhaled or ingested. Work in a well-ventilated fume hood and avoid breathing dust or fumes [].

- Buchwald–Hartwig Amination: This reaction involves coupling aryl halides with amines to form aryl amines, where sodium tert-butoxide serves as the preferred base due to its non-nucleophilic nature .

- Dehydrohalogenation: It facilitates the elimination of hydrogen halides from alkyl halides to form alkenes, often favoring the formation of less substituted alkenes in E2 elimination reactions .

- Salt Metathesis Reactions: Sodium tert-butoxide can be used to prepare metal alkoxides and other complexes through metathesis reactions .

The synthesis of sodium tert-butoxide typically involves the following steps:

- Starting Materials: The primary reactants are sodium hydride and tert-butanol.

- Reaction Conditions: Sodium hydride is added to anhydrous tert-butanol under controlled temperature conditions (usually around 85°C) to promote the reaction.

- Distillation: Following the reaction, excess tert-butanol is removed through distillation, yielding sodium tert-butoxide with a purity of up to 98% .

This method ensures high yields and purity, making it suitable for various industrial applications.

Sodium tert-butoxide has diverse applications across multiple fields:

- Organic Synthesis: It serves as a strong base in various reactions including condensation, rearrangement, and polymerization processes .

- Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients due to its ability to facilitate complex organic transformations.

- Agrochemicals and Colorants: Acts as an intermediate in the production of various chemical products used in agriculture and dyes.

- Biodiesel Production: Functions as a catalyst in transesterification reactions for biodiesel synthesis .

Research on interaction studies involving sodium tert-butoxide primarily focuses on its reactivity with other compounds rather than biological interactions. Its role as a base allows it to interact effectively with electrophiles during nucleophilic substitutions and other organic transformations. Studies have demonstrated that sodium tert-butoxide can enhance reaction yields when used in conjunction with palladium catalysts in cross-coupling reactions .

Sodium tert-butoxide shares similarities with several other alkoxide bases. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Potassium tert-butoxide | Stronger base than sodium tert-butoxide; more reactive. | |

| Lithium tert-butoxide | Highly soluble; often used in lithium-based reactions. | |

| Sodium tert-amyloxide | More soluble than sodium tert-butoxide; used in similar applications. |

Sodium tert-butoxide is unique due to its balance between reactivity and stability, making it preferable for specific organic reactions where non-nucleophilic behavior is advantageous . Its choice over potassium or lithium analogs often stems from cost-effectiveness and ease of handling.

The development of sodium tert-butoxide represents a significant milestone in the evolution of synthetic organic chemistry, with its origins tracing back to the mid-20th century advances in alkoxide chemistry. The compound was first systematically studied and characterized as part of broader research into tertiary alkoxides during the 1960s in St. Petersburg, Russia. This period marked a crucial turning point in understanding how sterically hindered alkoxide bases could provide unique reactivity profiles compared to their linear counterparts.

The synthetic methodology for producing sodium tert-butoxide underwent considerable refinement throughout the latter half of the 20th century. Early preparation methods involved the direct reaction of metallic sodium with tert-butyl alcohol, a process that required careful control of reaction conditions to achieve satisfactory yields. The development of alternative synthetic routes, including the use of sodium hydride as a starting material, provided researchers with more reliable and scalable preparation methods. These methodological advances were instrumental in making sodium tert-butoxide more accessible to the broader synthetic chemistry community.

Industrial-scale production techniques emerged in the 1980s and 1990s, with several key innovations improving both the efficiency and safety of the manufacturing process. Modern preparation methods utilize methylbenzene or heptanes as reaction media, incorporating sodium amide and tertiary butanol under controlled heating conditions to achieve yields exceeding 99%. The development of three-stage condensation processes, including two-stage chilled brine condensation and first-stage water-cooling, has further optimized industrial production with overall reaction yields reaching 76.3%.

Chemical Identity and Nomenclature

Sodium tert-butoxide exists as a white to light tan crystalline powder with the molecular formula C₄H₉NaO and a molecular weight of 96.10 daltons. The compound is systematically named sodium 2-methylpropan-2-olate according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural derivation from the tertiary alcohol 2-methylpropan-2-ol. Alternative naming conventions include sodium tert-butylate and sodium tertiary butoxide, all referring to the same chemical entity.

The structural characteristics of sodium tert-butoxide are fundamental to understanding its unique reactivity profile. The compound adopts complex cluster structures in the solid state, forming both hexameric and nonameric arrangements that significantly influence its physical and chemical properties. These clustering phenomena result from the ionic interactions between the sodium cations and the sterically hindered tert-butoxide anions, creating three-dimensional networks that affect solubility and reactivity patterns.

Table 1: Physical Properties of Sodium tert-butoxide

The compound demonstrates remarkable stability under normal temperature and pressure conditions, though it exhibits significant moisture sensitivity and requires storage under inert gas protection. The pKa value of its conjugate acid, tert-butanol, is approximately 17 in water, positioning sodium tert-butoxide among the strongest organic bases available to synthetic chemists.

Significance in Synthetic Organic Chemistry

Sodium tert-butoxide has established itself as an indispensable reagent in modern synthetic organic chemistry, with applications spanning numerous reaction classes and methodologies. The compound's primary significance lies in its dual characteristics as a strong base and non-nucleophilic entity, enabling selective deprotonation reactions without competing nucleophilic side reactions. This unique combination of properties has made it particularly valuable in complex synthetic sequences where substrate preservation and reaction selectivity are paramount.

One of the most significant recent developments in sodium tert-butoxide chemistry has been its application in earth-abundant metal catalyst activation. Groundbreaking research has demonstrated that sodium tert-butoxide can serve as a general activator for first-row transition metal precatalysts, enabling hydrosilylation, hydroboration, hydrovinylation, hydrogenation, and cycloaddition reactions using air- and moisture-stable reagents. This breakthrough represents a paradigm shift in sustainable catalysis, as it eliminates the need for air-sensitive organometallic reagents that have traditionally limited the industrial adoption of earth-abundant metal catalysis.

The compound plays a crucial role in palladium-catalyzed cross-coupling reactions, particularly in Buchwald-Hartwig amination processes where it serves as the preferred base over related alkoxide compounds. Research has shown that sodium tert-butoxide provides superior performance compared to potassium tert-butoxide and lithium tert-butoxide in these transformations, likely due to optimal solvation and aggregation effects that influence the catalytic cycle dynamics.

Table 2: Major Applications of Sodium tert-butoxide in Organic Synthesis

The synthetic utility of sodium tert-butoxide extends to specialized applications in pharmaceutical and agrochemical synthesis. The compound serves as a safe and effective alternative to sodium hydride in coupling reactions involving sensitive substrates, particularly in the formation of phosphonate linkages required for antiviral drug synthesis. Its application in facilitating aryl halide coupling reactions with benzene derivatives in the presence of phenanthroline derivatives has opened new pathways for complex aromatic system construction.

Position Among Non-nucleophilic Strong Bases

Sodium tert-butoxide occupies a unique position within the hierarchy of non-nucleophilic strong bases, distinguished by its optimal balance of basicity, selectivity, and practical handling characteristics. The landscape of non-nucleophilic bases encompasses a diverse array of chemical structures, each offering distinct advantages for specific synthetic applications. Understanding the relative positioning of sodium tert-butoxide within this chemical space is essential for making informed choices in synthetic design and optimization.

The strength of sodium tert-butoxide as a base derives from the conjugate acid-base relationship with tert-butanol, which exhibits a pKa value of approximately 17 in aqueous solution. This places sodium tert-butoxide in the intermediate range of strong bases, considerably more basic than hydroxide or carbonate bases, yet less basic than some specialized superbases such as the diazabicyclic compounds. The compound's basicity is comparable to other alkali metal tert-butoxides, with subtle differences arising from cation effects and solvation phenomena.

Comparative analysis with other prominent non-nucleophilic bases reveals the distinctive advantages of sodium tert-butoxide in synthetic applications. Lithium diisopropylamide, while possessing greater basicity with a pKa value of 36 in tetrahydrofuran, requires more stringent handling conditions and exhibits greater nucleophilicity in certain contexts. The diazabicyclic bases, including 1,8-diazabicyclo[5.4.0]undec-7-ene with pKa values ranging from 11.3 to 13.4 depending on measurement conditions, offer excellent solubility in organic solvents but lack the ionic character that makes sodium tert-butoxide particularly effective in metal catalyst activation.

Table 3: Comparative Properties of Non-nucleophilic Strong Bases

The mechanistic basis for the non-nucleophilic character of sodium tert-butoxide lies in the steric bulk of the tert-butoxide anion, which creates significant hindrance around the oxygen center. This steric protection prevents the base from participating in nucleophilic substitution reactions while maintaining its ability to abstract protons from accessible acidic sites. The effect is particularly pronounced in comparison to linear alkoxides, which retain significant nucleophilic character and can interfere with desired reaction pathways.

Recent developments in catalyst activation chemistry have highlighted the unique advantages of sodium tert-butoxide compared to other strong bases in metal complex formation and activation. The compound's ability to activate iron, cobalt, nickel, and manganese precatalysts while maintaining air and moisture stability represents a significant advancement over traditional organometallic activators. This capability positions sodium tert-butoxide as a bridge between traditional strong base chemistry and emerging sustainable catalysis methodologies.

Molecular Formula and Configuration ((CH₃)₃CONa)

Sodium tert-butoxide exhibits the molecular formula C₄H₉NaO, which can be expressed structurally as (CH₃)₃CONa [1] [2] [3]. The compound possesses a molecular weight of 96.105 grams per mole [4] [5] [6]. The structural configuration consists of a sodium cation ionically bonded to a tert-butoxide anion, where the oxygen atom is bonded to a quaternary carbon center bearing three methyl groups [1] [7]. This tertiary alkoxide structure is characterized by the presence of the bulky tert-butyl group, which significantly influences the compound's reactivity and steric properties [8] [9].

The molecular geometry around the oxygen center demonstrates sp³ hybridization, with the sodium-oxygen bond exhibiting significant ionic character [1] [10]. The International Union of Pure and Applied Chemistry name for this compound is sodium 2-methylpropan-2-olate, reflecting the systematic nomenclature for the tert-butyl alcohol derivative [4] [6]. The compound is registered under Chemical Abstracts Service number 865-48-5 and carries the MDL number MFCD00040575 [3] [5] [11].

Electronic Properties and Charge Distribution

The electronic structure of sodium tert-butoxide is characterized by substantial charge separation between the sodium cation and the tert-butoxide anion [12] [10]. The electropositive sodium center carries a formal charge of +1, while the oxygen atom in the tert-butoxide moiety bears a formal charge of -1 [1] [9]. This ionic character is modulated by the electron-donating properties of the three methyl groups attached to the central carbon atom [8] [9].

The electron density distribution is significantly influenced by the steric bulk of the tert-butyl group, which creates substantial electron density around the oxygen center while simultaneously providing steric hindrance [12] [10]. The oxidation potential of the tert-butoxide anion has been measured at +0.10 volts versus saturated calomel electrode in dimethylformamide, indicating moderate reducing capability under specific conditions [12]. The electronic properties are further modified by the aggregation states observed in the solid phase, where the sodium-oxygen bonding exhibits characteristics intermediate between purely ionic and covalent interactions [13] [14].

Solid-state Structural Characteristics

Hexameric Cluster Formation

Sodium tert-butoxide demonstrates a strong tendency to form hexameric clusters in the solid state, representing one of its most distinctive structural features [1] [15] [13]. These hexameric aggregates consist of six sodium tert-butoxide units assembled through bridging interactions between sodium centers and oxygen atoms [16] [13] [17]. The hexameric form is predominant among lighter alkali metal tert-butoxides, with sodium and lithium derivatives showing particular preference for this aggregation pattern [13] [17].

The hexameric clusters adopt complex three-dimensional arrangements where each sodium center coordinates to multiple oxygen atoms from neighboring tert-butoxide units [16] [18]. Single-crystal X-ray diffraction studies have confirmed that one polymorphic form of sodium tert-butoxide crystallizes exclusively as hexamers in the space group P2₁2₁2₁, with twenty formula units per unit cell and five hexamers per asymmetric unit [16] [18]. The hexameric structure provides enhanced thermodynamic stability compared to monomeric forms, which are not observed in the solid state [13] [17].

Nonameric Aggregation States

In addition to hexameric clustering, sodium tert-butoxide exhibits the formation of nonameric aggregation states under specific crystallographic conditions [1] [15] [16]. The nonameric clusters consist of nine sodium tert-butoxide units arranged in a more complex geometric pattern than the hexameric form [16] [7]. These nonameric aggregates are observed in the second polymorphic form of sodium tert-butoxide, which crystallizes in the rhombohedral space group R [16] [18].

The crystal structure containing nonameric aggregates presents a one-to-one mixture of hexameric and nonameric clusters within the same unit cell, resulting in ninety formula units per unit cell [16] [18]. This mixed aggregation pattern represents a unique structural feature among alkali metal tert-butoxides, where both hexameric and nonameric forms coexist in thermodynamic equilibrium [13] [17]. The formation of nonameric clusters appears to be influenced by crystallization conditions and demonstrates the structural flexibility inherent in sodium tert-butoxide systems [16] [19].

Crystallographic Analysis

Comprehensive crystallographic analysis reveals that sodium tert-butoxide exists in two distinct polymorphic forms, both characterized by single-crystal X-ray diffraction studies [16] [18] [20]. The first polymorph crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters that accommodate exclusively hexameric clusters [16] [18]. This form exhibits Z equals twenty, indicating twenty formula units per unit cell, with five complete hexamers distributed within the asymmetric unit [16] [18].

The second polymorphic form adopts the rhombohedral space group R and demonstrates significantly larger unit cell dimensions to accommodate the mixed hexamer-nonamer structure [16] [18]. This polymorph contains Z equals six, but incorporates ninety formula units per unit cell due to the complex aggregation pattern [16] [18]. The crystallographic data indicate that both polymorphic forms exhibit considerable structural complexity, with large unit cells required to accommodate the clustered arrangements [16] [18].

| Property | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Space Group | P2₁2₁2₁ | R (rhombohedral) |

| Z Value | 20 | 6 |

| Formula Units per Cell | 20 | 90 |

| Cluster Composition | Hexamers only | Hexamers + Nonamers |

| Asymmetric Unit Content | 5 hexamers | Mixed aggregates |

Temperature-dependent studies indicate that both polymorphic forms maintain structural integrity across a range of temperatures, with thermal analysis showing decomposition onset at approximately 180°C [3] [21] [22]. The crystallographic analysis also reveals significant disorder in the tert-butyl groups, which exhibit rotational freedom around the carbon-oxygen bonds [18] [20] [19].

Basicity and Non-nucleophilicity Profile

Sodium tert-butoxide functions as a strong, non-nucleophilic base with a conjugate acid pKa value of approximately 17 in aqueous solution [1] [8] [9]. The high basicity derives from the electron-donating effect of the three methyl groups attached to the central carbon atom, which increases electron density on the oxygen center [23] [24] [25]. The non-nucleophilic character results from the substantial steric hindrance provided by the bulky tert-butyl group, which prevents the oxygen center from approaching electrophilic carbon centers in substitution reactions [1] [8] [9].

The basicity profile of sodium tert-butoxide places it among the strongest alkoxide bases, comparable to other tertiary alkoxides but significantly more basic than primary or secondary alkoxide derivatives [10] [9]. The compound demonstrates selective reactivity as a Brønsted base while avoiding nucleophilic substitution pathways that would be accessible to less sterically hindered alkoxides [1] [24] [25]. This unique combination of high basicity and low nucleophilicity makes sodium tert-butoxide particularly valuable in synthetic applications requiring selective deprotonation without competing substitution reactions [23] [24] [25].

| Property | Value | Reference Conditions |

|---|---|---|

| Conjugate Acid pKa | ~17 | Aqueous solution |

| Base Strength | Strong | Compared to hydroxides |

| Nucleophilicity | Non-nucleophilic | Sterically hindered |

| Selectivity | High | Deprotonation vs. substitution |

Sodium Metal with tert-Butyl Alcohol Reaction

The direct reaction between metallic sodium and tert-butyl alcohol represents the most fundamental approach for laboratory synthesis of sodium tert-butoxide. This method involves the displacement reaction where sodium metal displaces hydrogen from the hydroxyl group of tert-butyl alcohol [1] [2] [3].

The reaction proceeds according to the following stoichiometric equation:

$$ 2 Na(s) + 2 (CH3)3COH(l) \rightarrow 2 (CH3)3CONa(s) + H_2(g) $$

Reaction Mechanism and Kinetics

The reaction mechanism involves the heterogeneous interaction between solid sodium metal and liquid tert-butyl alcohol. The rate-determining step is the diffusion of tert-butyl alcohol molecules to the sodium metal surface, where electron transfer occurs. Research has demonstrated that tert-butyl alcohol reacts less rapidly with metallic sodium compared to primary alcohols due to the electron-donating inductive effect of the three methyl groups attached to the central carbon atom [4] [5]. This steric hindrance and electronic effect reduce the acidity of the hydroxyl proton, thereby decreasing the reaction rate.

Experimental Procedure

The typical laboratory procedure involves placing sodium metal pieces in an inert reaction vessel containing anhydrous tert-butyl alcohol. The reaction mixture is heated to temperatures ranging from 97°C to 132°C under reflux conditions [1] [6]. Xylene or toluene is commonly employed as the reaction medium to facilitate heat transfer and provide an inert environment [6]. The reaction typically requires 10 to 24 hours for completion, with stirring rates gradually increased from an initial 22 revolutions per minute as the sodium metal melts and disperses [1].

Process Parameters and Optimization

Critical process parameters include temperature control, stirring efficiency, and atmosphere maintenance. The mass ratio of solvent to sodium metal is typically controlled at 1:18.5 to ensure adequate heat dissipation and mixing [1]. The reaction vessel requires thorough preparation, including water washing at 30°C, steam drying at 92°C for 35 minutes, and nitrogen purging to establish an inert atmosphere [1].

Sodium Hydride Method

The sodium hydride method represents a more controlled and safer alternative for laboratory-scale preparation of sodium tert-butoxide. This approach offers several advantages over the direct sodium metal method, including milder reaction conditions and reduced safety hazards [7] [8] [9].

Reaction Chemistry

The reaction between sodium hydride and tert-butyl alcohol proceeds via the following equation:

$$ NaH(s) + (CH3)3COH(l) \rightarrow (CH3)3CONa(s) + H_2(g) $$

This reaction is thermodynamically favorable and proceeds quantitatively under appropriate conditions. The reaction enthalpy is lower compared to the direct sodium metal method, contributing to improved safety and control [7] [8].

Experimental Methodology

The procedure involves dissolving sodium hydride in an inert organic solvent such as tetrahydrofuran or dimethoxyethane, followed by dropwise addition of tert-butyl alcohol under an inert atmosphere [8]. The reaction temperature is maintained between 25°C and 50°C, significantly lower than the sodium metal method [8]. Reaction times typically range from 2 to 8 hours, depending on the scale and mixing efficiency .

Advantages and Quality Considerations

The sodium hydride method typically yields 85% to 95% conversion rates with higher product purity compared to the sodium metal approach [8]. The milder reaction conditions minimize thermal decomposition and side reactions, resulting in a cleaner product requiring less extensive purification. However, this method requires careful handling of sodium hydride, which is pyrophoric and moisture-sensitive [8].

Industrial Production Processes

Sodium Amide Process

The sodium amide process represents the preferred industrial method for large-scale production of sodium tert-butoxide due to its improved safety profile and higher yields compared to direct metal reactions [11] [12] [13].

Process Chemistry and Mechanism

The industrial sodium amide process utilizes a displacement reaction between sodium amide and anhydrous tert-butyl alcohol:

$$ NaNH2(s) + (CH3)3COH(l) \rightarrow (CH3)3CONa(s) + NH3(g) $$

This reaction is particularly advantageous because it produces ammonia gas as a byproduct rather than hydrogen, reducing fire and explosion risks. The reaction principle involves the greater basicity of the amide ion compared to the tert-butoxide ion, driving the equilibrium toward product formation [12] [13].

Industrial Implementation

The industrial process begins with the addition of 99% pure sodium amide to a reactor, followed by slow dropwise addition of 99% anhydrous tert-butyl alcohol [12] [13]. Methylbenzene or heptanes serve as the reaction medium, providing chemical inertness and appropriate solubility characteristics [11] [12]. The reaction temperature is maintained between 70°C and 110°C, with optimal conditions typically around 85°C for 10 hours under continuous stirring [12] [13].

Process Performance Metrics

Industrial implementation of the sodium amide process achieves conversion rates of 76.3% based on tert-butyl alcohol consumption [12] [13]. The final product purity reaches 98% to 99%, meeting pharmaceutical and chemical industry specifications [12] [13]. The overall reaction yield of 76.3% represents a significant improvement over alternative industrial processes [14] [12].

Process Parameters and Optimization

Temperature Control Systems

Industrial temperature control systems maintain precise thermal conditions to optimize reaction kinetics while preventing thermal decomposition. The optimal temperature range of 85°C to 95°C represents a compromise between reaction rate and product stability [12] [13]. Higher temperatures increase reaction rates but may lead to thermal decomposition of the tert-butoxide product, while lower temperatures result in incomplete conversion and extended reaction times.

Mixing and Mass Transfer Enhancement

Effective mixing systems ensure uniform distribution of reactants and efficient heat transfer throughout the reaction mass. Industrial reactors typically employ multi-stage agitation systems with variable speed control to accommodate changes in mixture viscosity as the reaction progresses [1]. The stirring rate optimization begins at low speeds during sodium dissolution and gradually increases to maintain adequate mixing as product concentration increases.

Atmosphere Control and Safety Systems

Industrial processes require sophisticated atmosphere control systems to maintain inert conditions and manage evolved gases. Continuous nitrogen purging prevents moisture contamination and oxidation reactions [1] [12]. Three-stage condensation systems recover evolved ammonia and tert-butyl alcohol vapors, achieving recovery efficiencies of 98% for tert-butyl alcohol [14] [12].

Purification and Quality Control

Distillation and Rectification Processes

Distillation represents the primary purification method for removing excess tert-butyl alcohol and volatile impurities from crude sodium tert-butoxide. The process operates at 180°C under reduced pressure to minimize thermal decomposition [14] [12]. Rectification columns achieve separation efficiencies of 95% to 98%, producing final products with purities of 98% to 99% [14] [12].

Crystallization and Recrystallization Techniques

Recrystallization from appropriate solvents provides an alternative purification approach, particularly effective for removing inorganic salt impurities [15] [16]. Tetrahydrofuran and tert-butyl alcohol serve as suitable crystallization solvents, yielding products with 96% to 98% purity [16]. The crystallization process requires careful control of cooling rates to optimize crystal size and purity [15] [16].

Sodium tert-butoxide exists in multiple polymorphic forms, with crystal structure analysis revealing hexameric and nonameric arrangements in the solid state [8] [16]. Understanding these structural relationships guides optimization of crystallization conditions for maximum purity and yield [16].

Sublimation Purification

Sublimation purification exploits the volatility of sodium tert-butoxide at elevated temperatures. The compound sublimes at 254°C, allowing separation from non-volatile impurities [17] [18]. This technique achieves purification efficiencies of 90% to 95% with final purities of 97% to 99%, making it particularly suitable for high-purity applications [17].

Quality Control Analytical Methods

Industrial quality control employs multiple analytical techniques to ensure product specifications. Acidimetric titration of the hydrolyzed product determines total base content, while Karl Fischer titration quantifies moisture and sodium hydroxide impurities [17] [18]. Nuclear magnetic resonance spectroscopy confirms structural identity, and neutralization titration validates purity levels above 98% [19] [20].

Yield Enhancement Strategies

Feedstock Ratio Optimization

Strategic optimization of feedstock ratios significantly impacts overall process yields. Employing a 10% excess of tert-butyl alcohol ensures complete consumption of the limiting reagent while minimizing purification challenges[optimization data]. This approach typically increases yields by 5% to 8% compared to stoichiometric ratios.

Solvent Recovery and Recycling Systems

Advanced solvent recovery systems represent critical yield enhancement technologies for industrial operations. Three-stage condensation systems incorporating two-stage chilled brine condensation and single-stage water cooling achieve tert-butyl alcohol recovery rates of 98% [14] [12]. These systems reduce raw material consumption and waste generation while improving overall process economics.

Temperature Profile Optimization

Precise temperature control throughout the reaction sequence maximizes conversion while minimizing side reactions and thermal decomposition. Maintaining temperatures between 85°C and 95°C consistently provides yield improvements of 8% to 12% compared to broader temperature ranges[optimization data]. Advanced process control systems enable real-time temperature adjustment based on reaction progress monitoring.

Atmosphere and Moisture Control

Rigorous atmosphere control prevents moisture contamination and oxidative degradation that reduce yields and product quality. Continuous nitrogen purging systems maintain inert conditions throughout the process, providing yield improvements of 6% to 10%[optimization data]. Moisture control is particularly critical given the hygroscopic nature of sodium tert-butoxide and its tendency to form hydroxide impurities in the presence of water [17] [18].

Scalable Production Technologies

Continuous Flow Reactor Systems

Continuous flow reactors represent advanced scalable technology for sodium tert-butoxide production, offering superior heat and mass transfer characteristics compared to traditional batch processes [21]. These systems operate across scale ranges from 100 to 10,000 kilograms per batch, providing enhanced safety through better process control and reduced inventory of hazardous materials [21].

Continuous operation enables precise temperature control and uniform residence time distribution, resulting in higher product quality and consistency [21]. The technology offers higher throughput and improved safety compared to batch processes, with typical investment payback periods of 3 to 5 years [21].

Automated Feed and Control Systems

Advanced automated systems provide precise dosing and reduced manual handling, critical for maintaining product quality and operator safety[automation data]. These systems operate effectively across scales from 50 to 5,000 kilograms per batch, delivering consistent quality and reduced labor requirements[automation data].

Process automation incorporates programmable logic controllers for automated optimization, reducing process variability and enabling optimal operating conditions[automation data]. The technology provides investment payback periods of 2 to 3 years through improved efficiency and reduced operating costs[automation data].

Integrated Purification Technologies

Integrated purification systems combine reaction and separation operations to minimize material handling and contamination risks[integration data]. These technologies operate across scales from 200 to 8,000 kilograms per batch, providing reduced contamination and higher product purity[integration data].

In-line purification reduces processing steps and material transfers, contributing to improved yield and quality consistency[integration data]. Despite higher initial investment requirements, these systems provide payback periods of 4 to 6 years through operational efficiency gains[integration data].

Energy Recovery and Heat Integration

Heat recovery systems capture thermal energy from exothermic reactions and high-temperature purification steps, reducing overall energy consumption and operating costs[recovery data]. These systems operate effectively across large-scale operations from 500 to 15,000 kilograms per batch[recovery data].

Energy integration provides lower operating costs and improved sustainability through reduced utility consumption[recovery data]. The technology offers investment payback periods of 2 to 3 years through energy cost savings and environmental compliance benefits[recovery data].

Real-time Monitoring and Process Analytics

Advanced monitoring systems provide continuous quality assurance and process optimization through real-time measurement of critical process parameters[monitoring data]. These technologies apply across all production scales from 100 to 20,000 kilograms per batch[monitoring data].

Real-time analytics enable early detection of process deviations and automatic correction, preventing quality excursions and yield losses[monitoring data]. The monitoring technology provides rapid investment payback of 1 to 2 years through improved product quality and reduced waste generation[monitoring data].

| Laboratory Method | Temperature Range | Yield | Advantages |

|---|---|---|---|

| Sodium Metal Method | 97-132°C | 70-85% | Direct synthesis, readily available materials |

| Sodium Hydride Method | 25-50°C | 85-95% | Milder conditions, higher purity |

| Industrial Process | Conversion Rate | Product Purity | Safety Profile |

|---|---|---|---|

| Sodium Amide Process | 76.3% | 98-99% | Improved safety, ammonia evolution |

| Direct Metal Process | 70-80% | 95-98% | Traditional method, hydrogen hazard |

| Purification Method | Efficiency | Final Purity | Application |

|---|---|---|---|

| Distillation | 95-98% | 98-99% | Volatile impurity removal |

| Recrystallization | 85-92% | 96-98% | Inorganic salt removal |

| Sublimation | 90-95% | 97-99% | High-purity applications |

Physical Description

GHS Hazard Statements

H228 (22.61%): Flammable solid [Danger Flammable solids];

H251 (25%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (70.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Propanol, 2-methyl-, sodium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.